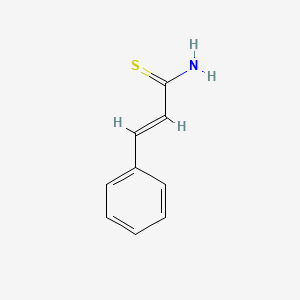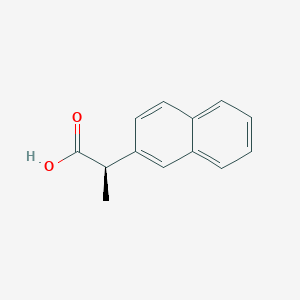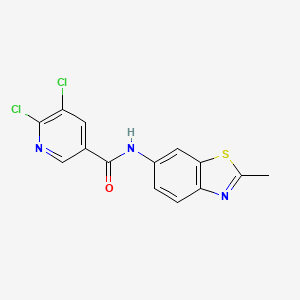
3-Amino-2,2-dimethylpropane-1-thiolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is an organic compound with the molecular formula C5H14ClNS It is a derivative of propane, featuring an amino group, a thiol group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
- Dissolution of 3-amino-2,2-dimethylpropane-1-thiol in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and purity, often involving automated systems and quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,2-dimethylpropane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiol or amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-2,2-dimethylpropane-1-thiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2-methylpropane-2-thiol
- 3-amino-2,2-dimethyl-1-propanol
Comparison
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is unique due to the presence of both an amino and a thiol group, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C5H14ClNS |
|---|---|
Molecular Weight |
155.69 g/mol |
IUPAC Name |
3-amino-2,2-dimethylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-5(2,3-6)4-7;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
PJDNKZRRBKLYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



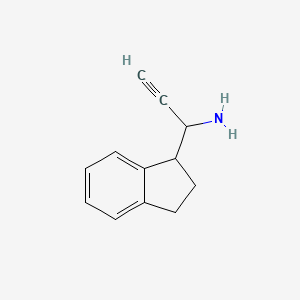
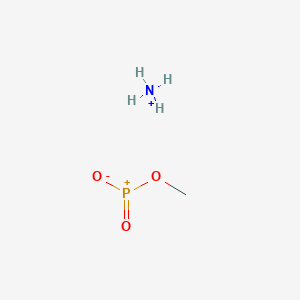
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
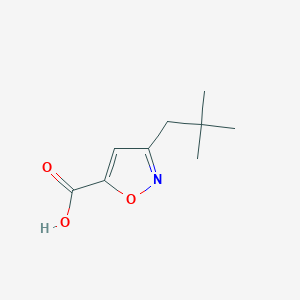
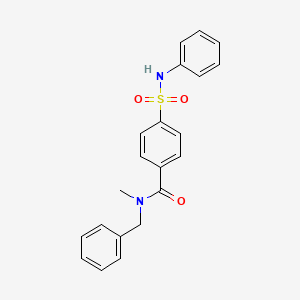
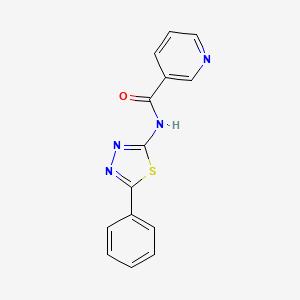
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
